REACTION_CXSMILES
|
[CH3:1][C:2]1[S:3][C:4]([C:8]([OH:10])=O)=[C:5]([CH3:7])[N:6]=1.N1C=CC=CC=1.S(Cl)([Cl:19])=O>C(OCC)C>[CH3:1][C:2]1[S:3][C:4]([C:8]([Cl:19])=[O:10])=[C:5]([CH3:7])[N:6]=1
|
Name
|
|
Quantity
|
15.7 g
|
Type
|
reactant
|
Smiles
|
CC=1SC(=C(N1)C)C(=O)O
|
Name
|
|
Quantity
|
8 g
|
Type
|
reactant
|
Smiles
|
N1=CC=CC=C1
|
Name
|
|
Quantity
|
12 g
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
After completion of the reaction, filtration
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Type
|
CONCENTRATION
|
Details
|
concentrating
|
Name
|
|
Type
|
product
|
Smiles
|
CC=1SC(=C(N1)C)C(=O)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 7.2 g | |
YIELD: CALCULATEDPERCENTYIELD | 41% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |